3-(4-Trifluoromethyl-benzyl)-piperazin-2-one

Catalog No.
S14218129
CAS No.
M.F
C12H13F3N2O
M. Wt
258.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Trifluoromethyl-benzyl)-piperazin-2-one

Product Name

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-8(2-4-9)7-10-11(18)17-6-5-16-10/h1-4,10,16H,5-7H2,(H,17,18)

InChI Key

KRDKCMLHDORSOW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C(F)(F)F

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is a synthetic compound that belongs to the piperazine family, characterized by the presence of a piperazine ring and a trifluoromethyl-substituted benzyl moiety. Its chemical formula is C12H14F3N2OC_{12}H_{14}F_3N_2O with a molecular weight of approximately 270.25 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, and a carbonyl group at the 2 position, contributing to its unique properties and potential biological activities.

Typical for compounds containing piperazine and carbonyl functionalities. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The carbonyl group can be oxidized to form carboxylic acids or reduced to alcohols.
  • Condensation Reactions: The compound can react with other amines or alcohols to form urea or amide derivatives.

These reactions provide a pathway for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

Research indicates that compounds similar to 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one exhibit significant biological activities, particularly in the realm of anticancer research. For instance, derivatives of piperazine have shown promising antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy. The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability and efficacy of the compound in biological systems .

The synthesis of 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one typically involves several steps:

  • Formation of Piperazine Ring: The initial step may involve the reaction of 1,4-dichlorobutane with ammonia or an amine to form a piperazine derivative.
  • Substitution with Trifluoromethylbenzaldehyde: A key step includes reacting the piperazine derivative with 4-trifluoromethylbenzaldehyde in the presence of an acid catalyst to form the desired benzyl-substituted piperazine.
  • Carbonyl Introduction: Finally, the introduction of a carbonyl group can be achieved through oxidation or by using isocyanates to yield 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one.

These methods highlight the versatility of synthetic strategies available for creating this compound.

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in developing new anticancer agents.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: The unique properties imparted by the trifluoromethyl group may find applications in materials with specific thermal or chemical resistance.

Interaction studies involving 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one focus on its binding affinity and mechanism of action on various biological targets. Research suggests that compounds with similar structures may interact with specific receptors or enzymes involved in cell proliferation pathways, indicating its potential as an inhibitor in cancer treatment . Further studies are required to elucidate its precise interactions and pharmacodynamics.

Several compounds share structural similarities with 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one. Here are some notable examples:

Compound NameChemical StructureSimilarityUnique Features
1-[4-(Trifluoromethyl)benzyl]piperazineC12H15F3N20.85Lacks carbonyl group
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylateC16H22F3N3O20.74Contains tert-butyl group
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamateC16H22F3N3O20.73Carbamate functionality
1-Boc-4-(3-Formylphenyl)piperazineC14H19F3N2O0.75Contains Boc protecting group

These compounds differ primarily in their substituents on the piperazine ring or benzene moiety, which can significantly influence their biological activities and physicochemical properties.

Traditional Heterocyclic Formation Strategies

Classical methods for constructing the piperazin-2-one core rely on cyclocondensation and nucleophilic substitution reactions. A prominent approach involves reacting α-haloamides with primary amines under basic conditions to form the six-membered ring. For 3-(4-trifluoromethyl-benzyl)-piperazin-2-one, this strategy necessitates the use of 4-trifluoromethyl-benzylamine and α-bromoacetamide derivatives. Early work by Kokotos’ group demonstrated that aldehydes could be converted into piperazin-2-ones via a four-step sequence involving imine formation, cyclization, and oxidation. However, these methods often suffer from moderate yields (50–70%) and limited functional group tolerance.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.09799753 g/mol

Monoisotopic Mass

258.09799753 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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